Alexidine dihydrochloride

PTPMT1 inhibition Mitochondrial phosphatase Cancer metabolism

Select alexidine dihydrochloride for its 18-fold greater PTPMT1 potency (IC50 1.08 μM) vs. chlorhexidine and its unique >80-day dentin substantivity. Unlike chlorhexidine, it does not form carcinogenic parachloroaniline with NaOCl. Outperforms chlorhexidine, micafungin, and amphotericin B against drug-resistant fungal biofilms. Ideal for endodontic irrigation, antifungal repurposing, and mitochondrial phosphatase research.

Molecular Formula C26H58Cl2N10
Molecular Weight 581.7 g/mol
CAS No. 1715-30-6
Cat. No. B1665217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlexidine dihydrochloride
CAS1715-30-6
SynonymsAlexidine Dihydrochloride;  Alexidine 2HCl; 
Molecular FormulaC26H58Cl2N10
Molecular Weight581.7 g/mol
Structural Identifiers
SMILESCCCCC(CC)CN=C(N)NC(=NCCCCCCN=C(N)NC(=NCC(CC)CCCC)N)N.Cl
InChIInChI=1S/C26H56N10.2ClH/c1-5-9-15-21(7-3)19-33-25(29)35-23(27)31-17-13-11-12-14-18-32-24(28)36-26(30)34-20-22(8-4)16-10-6-2;;/h21-22H,5-20H2,1-4H3,(H5,27,29,31,33,35)(H5,28,30,32,34,36);2*1H
InChIKeyBRJJFBHTDVWTCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Alexidine Dihydrochloride (CAS 1715-30-6): Bisbiguanide Antiseptic with Distinct Ethylhexyl End Groups and PTPMT1 Inhibitory Activity


Alexidine dihydrochloride is an alkyl bis(biguanide) antiseptic belonging to the cationic bisbiguanide class . It is structurally distinguished from the closely related clinical comparator chlorhexidine by possessing 2-ethylhexyl end groups in place of chlorhexidine's 4-chlorophenyl terminal moieties [1]. The compound functions as a broad-spectrum antimicrobial agent that binds with high affinity to bacterial lipopolysaccharide and lipoteichoic acid . Beyond its antiseptic activity, alexidine dihydrochloride is a selective and potent inhibitor of protein tyrosine phosphatase localized to mitochondrion 1 (PTPMT1) with an in vitro IC50 of 1.08 μM, a property that has driven its evaluation in cancer research and metabolic studies .

Why Alexidine Dihydrochloride Cannot Be Interchanged with Chlorhexidine or Other Bisbiguanides in Critical Applications


Despite sharing a bisbiguanide backbone with chlorhexidine, alexidine dihydrochloride exhibits chemically determined functional divergence that precludes simple substitution. The presence of ethylhexyl end groups versus chlorhexidine's 4-chlorophenyl termini alters membrane interaction kinetics, resulting in significantly faster bactericidal action and more rapid bacterial membrane permeabilization as measured by cytoplasmic ion loss [1]. Furthermore, alexidine dihydrochloride possesses a unique and potent pharmacological property—selective PTPMT1 inhibition (IC50 = 1.08 μM)—that is orders of magnitude weaker in chlorhexidine (IC50 ≈ 19.7 μM), establishing a distinct biological activity profile entirely absent from class-level expectations [2]. Critically, alexidine demonstrates superior antimicrobial substantivity (residual antimicrobial activity) in dentin over extended periods relative to chlorhexidine, and unlike chlorhexidine, it does not form toxic parachloroaniline (PCA) precipitates when combined with sodium hypochlorite during root canal irrigation [3]. These quantitative and qualitative differences mandate compound-specific selection rather than generic bisbiguanide procurement.

Alexidine Dihydrochloride (CAS 1715-30-6): Quantitative Differentiation Evidence Versus Chlorhexidine and In-Class Antifungals


Alexidine Dihydrochloride Demonstrates ~18-Fold Greater PTPMT1 Inhibitory Potency Than Chlorhexidine In Vitro

Alexidine dihydrochloride inhibits the mitochondrial phosphatase PTPMT1 with an in vitro IC50 of 1.08 ± 0.15 μM. In the same study, the closely related bisbiguanide analog chlorhexidine dihydrochloride was also evaluated and exhibited an IC50 of 19.7 ± 3.3 μM, representing an approximate 18-fold difference in potency [1]. This establishes alexidine as a substantially more potent PTPMT1 inhibitor within the bisbiguanide chemical class.

PTPMT1 inhibition Mitochondrial phosphatase Cancer metabolism

Alexidine Dihydrochloride Confers Significantly Extended Antimicrobial Substantivity in Dentin Relative to Chlorhexidine

In a direct comparative study evaluating antimicrobial substantivity (residual antimicrobial activity over time) in human dentin blocks infected with Enterococcus faecalis, 1% and 2% alexidine (ALX) solutions applied for 1 minute provided significantly longer protection than 0.5% and 2% chlorhexidine (CHX). At 80 days post-treatment, bacterial growth was detected in 100% of CHX-treated specimens, whereas ALX-treated specimens showed growth in only 5 of 12 (2% ALX) and 8 of 12 (1% ALX) cases, indicating sustained residual antimicrobial activity not observed with CHX [1]. Kaplan-Meier survival analysis confirmed statistically significant differences between ALX and CHX regardless of concentration.

Endodontics Antimicrobial substantivity Root canal irrigation

Alexidine Dihydrochloride Does Not Form Toxic Parachloroaniline Precipitate with Sodium Hypochlorite, Unlike Chlorhexidine

Chlorhexidine reacts with sodium hypochlorite (NaOCl) to form parachloroaniline (PCA), a toxic precipitate with potential carcinogenic properties. Alexidine, lacking the chlorophenyl moiety present in chlorhexidine, does not undergo this reaction. Direct experimental comparison of antimicrobial activity for ALX+NaOCl mixtures versus CHX+NaOCl mixtures showed no statistically significant difference in antibacterial efficacy against E. faecalis, while ALX individually demonstrated superior antimicrobial activity compared to CHX at identical concentrations [1].

Endodontic safety Irrigant compatibility Parachloroaniline

Alexidine Dihydrochloride Exhibits Superior Antibiofilm Activity Against E. faecalis Relative to Chlorhexidine at Equal Concentrations

In a confocal laser scanning microscopy study evaluating antibiofilm efficacy against 3-week-old E. faecalis biofilms on human root dentin discs, 1% alexidine and 2% chlorhexidine produced similar proportions of dead cells in the biofilm (43.89% and 42.78%, respectively) with no statistically significant difference between them [1]. However, when evaluated at equal concentrations using disc diffusion methodology, alexidine consistently outperformed chlorhexidine: the antimicrobial property of ALX against E. faecalis was superior to CHX at the same concentrations (0.5%, 1%, and 2%) with statistical significance (p<0.001) [2].

Antibiofilm activity Enterococcus faecalis Endodontic infection

Alexidine Dihydrochloride Demonstrates Broad-Spectrum Antifungal Activity Against Fluconazole-Resistant Candida Isolates at MIC ≤1.5 μg/mL

Alexidine dihydrochloride exhibits potent activity against most Candida species under planktonic conditions, with MIC values of ≤1.5 μg/mL observed for all tested isolates except C. parapsilosis and C. krusei. Notably, activity is retained against clinically relevant fluconazole-resistant Candida isolates, including C. albicans (CA2, CA6, CA10), C. glabrata (CG2, CG5), C. parapsilosis (CP5), and C. auris (CAU-09, CAU-03) [1]. In a head-to-head comparison against C. hemeulonii, alexidine at 0.5 μg/mL achieved 78.69% biofilm inhibition, exceeding chlorhexidine (72.93%), micafungin (75.27%), and amphotericin B (39.9%) [2]. At low concentrations (1.5 to 6 μg/mL), alexidine decimates mature biofilms of Candida, Cryptococcus, and Aspergillus species known for resistance to conventional antifungal classes [1].

Antifungal resistance Candida biofilm Drug repurposing

Alexidine Dihydrochloride Exhibits Faster Bactericidal Kinetics and Membrane Permeabilization Than Chlorhexidine

In comparative studies evaluating the kinetics of bactericidal action, alexidine demonstrates significantly faster killing rates and more rapid bacterial membrane permeabilization than chlorhexidine, despite similar overall MIC values and bactericidal activities [1]. Alexidine produces a significantly faster alteration in bactericidal permeability as estimated by the loss of cytoplasmic ions [2]. This kinetic difference is attributed to the distinct ethylhexyl end groups of alexidine, which may engage additional targets at the bacterial cell envelope relative to chlorhexidine and alter the nature of the interaction at the cytoplasmic membrane [1].

Bactericidal kinetics Membrane permeabilization Bisbiguanide mechanism

Alexidine Dihydrochloride (CAS 1715-30-6): Evidence-Based Research and Industrial Application Scenarios


Endodontic Research: Prolonged-Release Antimicrobial Irrigation Studies Requiring Extended Dentinal Substantivity

Researchers developing improved root canal irrigation protocols should select alexidine dihydrochloride over chlorhexidine when extended antimicrobial substantivity is a primary endpoint. Direct comparative evidence demonstrates that 1% and 2% alexidine maintain residual antimicrobial activity in dentin against E. faecalis beyond 80 days, whereas chlorhexidine-treated specimens at both 0.5% and 2% concentrations are universally contaminated within the same period [1]. This sustained substantivity makes alexidine particularly suitable for studies evaluating long-term endodontic disinfection strategies, single-visit root canal protocols, and investigations into bacterial recolonization dynamics in dentinal tubules.

Endodontic Safety Studies: Sequential Irrigation Protocols Where Sodium Hypochlorite Interaction Must Be Avoided

For endodontic studies involving sequential irrigation with sodium hypochlorite (NaOCl) followed by a bisbiguanide antimicrobial, alexidine dihydrochloride is the preferred selection over chlorhexidine based on established safety differentiation. Chlorhexidine reacts with NaOCl to form parachloroaniline (PCA), a toxic precipitate with documented carcinogenic potential. Alexidine lacks the chlorophenyl moiety responsible for this reaction and does not form PCA precipitates upon NaOCl mixing while maintaining equivalent or superior antimicrobial efficacy against E. faecalis [1]. This compound-specific safety property makes alexidine essential for research protocols evaluating combination irrigation strategies or developing clinical guidelines for safe endodontic practice.

Mitochondrial Phosphatase Research: PTPMT1-Dependent Metabolic and Cancer Cell Signaling Studies

Investigators studying PTPMT1-mediated mitochondrial signaling pathways in cancer metabolism, insulin secretion, or apoptosis should procure alexidine dihydrochloride as the bisbiguanide-class chemical probe of choice. Direct comparative enzymology data confirm that alexidine inhibits PTPMT1 with an IC50 of 1.08 μM, approximately 18-fold more potently than chlorhexidine (IC50 = 19.7 μM) [1]. This enhanced potency enables the use of lower working concentrations that reduce the likelihood of off-target effects while maintaining robust target engagement. The compound has been validated in small cell lung cancer cell lines for inducing growth arrest and apoptosis through disruption of mitochondrial metabolism [2], and in pancreatic cancer models (PANC-1 cells) where it hinders cell viability and promotes mitochondrial-mediated apoptosis .

Antifungal Resistance and Biofilm Eradication Research: Studies on Fluconazole-Resistant Candida Species

Researchers investigating therapeutic strategies against drug-resistant fungal biofilms should select alexidine dihydrochloride for its demonstrated potency against clinically relevant fluconazole-resistant Candida isolates, including C. albicans, C. glabrata, C. parapsilosis, and the emerging multidrug-resistant pathogen C. auris [1]. Direct comparative evidence shows that alexidine at 0.5 μg/mL achieves 78.69% biofilm inhibition against C. hemeulonii, outperforming chlorhexidine (72.93%), micafungin (75.27%), and amphotericin B (39.9%) at the same concentration [2]. Additionally, alexidine decimates mature biofilms of Candida, Cryptococcus, and Aspergillus species at low concentrations (1.5 to 6 μg/mL) and inhibits 67% of fungal biofilm growth and viability relative to untreated controls [1]. These properties position alexidine as a valuable tool compound for biofilm eradication studies and antifungal drug repurposing investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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